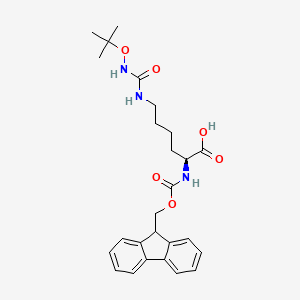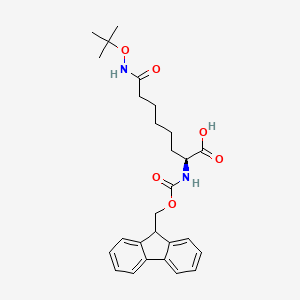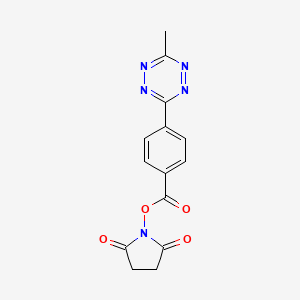
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is a chemical compound with the molecular formula C12H14N6O5 and a molecular weight of 322.28 g/mol This compound is known for its unique structure, which includes a tetrazine ring and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate typically involves the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The tetrazine ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The tetrazine moiety is known for its ability to undergo inverse electron demand Diels-Alder reactions with strained alkenes.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Cycloaddition: Strained alkenes or alkynes are typically used as reactants in the presence of a catalyst or under thermal conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction often conducted at elevated temperatures.
Major Products
Substitution Reactions: Products include substituted tetrazine derivatives.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene or alkyne.
Hydrolysis: The primary products are 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and N-hydroxysuccinimide.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate has several scientific research applications:
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate involves its ability to participate in cycloaddition reactions. The tetrazine ring acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with strained alkenes . This property is exploited in bioconjugation and labeling techniques, where the compound selectively reacts with target molecules to form covalent bonds.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(1,2,4,5-tetrazin-3-yl)benzoate: Similar structure but lacks the methyl group on the tetrazine ring.
2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate: Contains an additional amino group and a longer carbon chain.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is unique due to the presence of the methyl group on the tetrazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature may enhance its performance in specific applications, such as bioconjugation and material science .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-8-15-17-13(18-16-8)9-2-4-10(5-3-9)14(22)23-19-11(20)6-7-12(19)21/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBURVRTLAMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
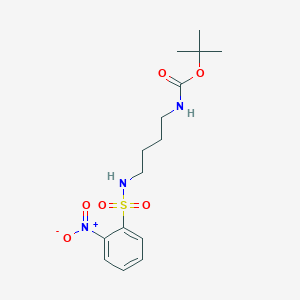
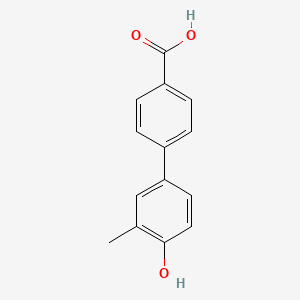
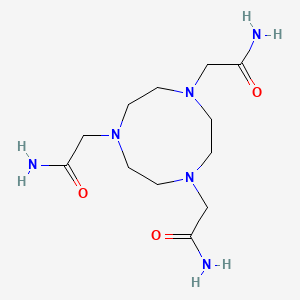
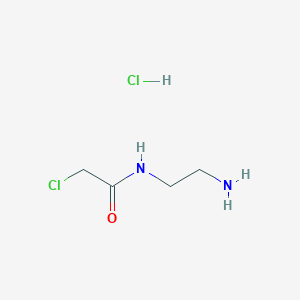
![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
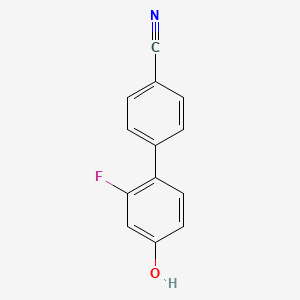
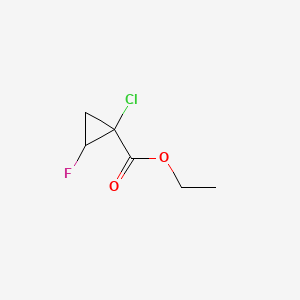
![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)
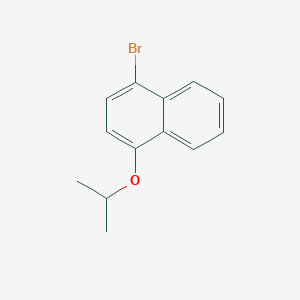
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
